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molecular formula C8H10ClN B1315244 Isoindoline hydrochloride CAS No. 32372-82-0

Isoindoline hydrochloride

Cat. No. B1315244
M. Wt: 155.62 g/mol
InChI Key: NOVIRODZMIZUPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04066653

Procedure details

Following the procedure described in Example 9, part B above but using equivalent amount of 5,6-dichloro-1,3-diiminoisoindoline and 2-(5-phenylpentylamino)-4-imino-2-thiazoline hydrochloride in place of the 1,3-diiminosioindoline and 2-piperidino-4-imino-2-thiazoline hydrochloride respctively, there is obtained as the product 1-imino-5,6-dichloro-3-[2-(5-phenylpentylamino)-4-imino-2-thiazolin-5-ylidene[isoindoline hydrochloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-(5-phenylpentylamino)-4-imino-2-thiazoline hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][C:10]=1Cl)[C:7](=N)[NH:6][C:5]2=N.Cl.C1(CCCCCNC2SCC(=N)N=2)C=CC=CC=1.Cl.N1(C2SCC(=N)N=2)CCCCC1>>[ClH:1].[CH2:5]1[C:4]2[C:8](=[CH:9][CH:10]=[CH:2][CH:3]=2)[CH2:7][NH:6]1 |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C2C(NC(C2=CC1Cl)=N)=N
Step Two
Name
2-(5-phenylpentylamino)-4-imino-2-thiazoline hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C1(=CC=CC=C1)CCCCCNC=1SCC(N1)=N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.N1(CCCCC1)C=1SCC(N1)=N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
Cl.C1NCC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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